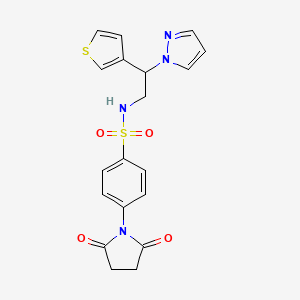

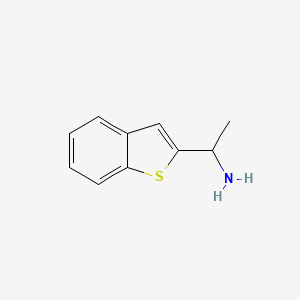

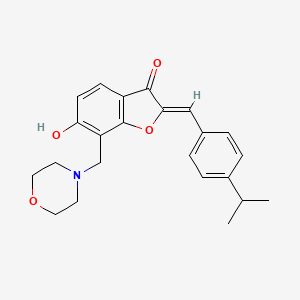

![molecular formula C21H13N5O5S B2961304 (E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide CAS No. 895439-32-4](/img/structure/B2961304.png)

(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzohydrazide derivative, which are often studied for their potential biological activities. The presence of the cyano group, methoxy group, and nitrofuran moiety suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis . These techniques can provide information about the types of bonds and functional groups present in the compound .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the cyano, methoxy, and nitrofuran groups. For example, the cyano group can undergo reactions such as reduction to form amines, or addition reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally. The presence of the cyano, methoxy, and nitrofuran groups could influence these properties .Scientific Research Applications

Cyanide Detection in Aqueous Medium

One study focused on the synthesis of compounds with a structural similarity to "(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide" for use as sensors in detecting cyanide ions in aqueous media. The synthesized compounds demonstrated high sensitivity and selectivity for cyanide over other anions, showcasing their potential as effective sensors for environmental monitoring and safety applications (Elsafy et al., 2018).

Photodynamic Therapy for Cancer Treatment

Another study explored the development of zinc phthalocyanine derivatives, structurally related to the subject compound, which exhibited high singlet oxygen quantum yield. These derivatives are characterized for their potential application in photodynamic therapy (PDT), a minimally invasive therapeutic procedure that utilizes light-activated compounds to destroy cancer cells. The research highlighted the compound's promising features, including good fluorescence properties and high singlet oxygen quantum yield, making it a viable candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

Research into compounds structurally akin to "(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide" has also revealed potential antimicrobial properties. A study synthesized and tested various derivatives for their activity against Gram-positive and Gram-negative bacteria and fungi. The findings indicated that some of these compounds displayed significant antimicrobial activity, suggesting their utility in developing new antibacterial and antifungal agents (Liaras et al., 2011).

Catalysis and Organic Synthesis

Another research avenue involves the compound's application in catalysis and organic synthesis. For instance, a related study described the encapsulation of a molybdenum(VI) complex with a ligand similar to the compound within zeolite Y. This encapsulated catalyst exhibited excellent activity and reusability for the oxidation of primary alcohols and hydrocarbons, highlighting its potential as an efficient and sustainable catalyst for various organic transformations (Ghorbanloo & Alamooti, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N5O5S/c1-30-15-6-8-17-18(10-15)32-21(24-17)25(20(27)14-4-2-13(11-22)3-5-14)23-12-16-7-9-19(31-16)26(28)29/h2-10,12H,1H3/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTOWTMFIWUXAR-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC=C(C=C3)C#N)N=CC4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC=C(C=C3)C#N)/N=C/C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

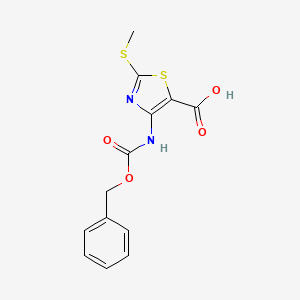

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2961227.png)

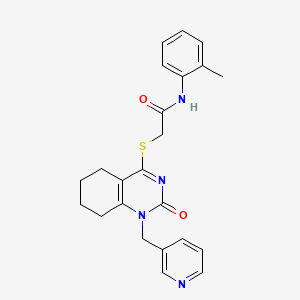

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2961228.png)

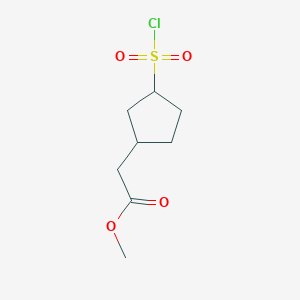

![5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961232.png)

![1-(4-ethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2961238.png)

![2-{2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2961244.png)